
1,4-Pentanedione, 3-acetyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Pentanedione, 3-acetyl-1-phenyl- is an organic compound with the molecular formula C({11})H({12})O(_{2}). It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Pentanedione, 3-acetyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride in the presence of sodium amide and anhydrous ammonia . The reaction is carried out in a three-necked flask equipped with an air condenser, mechanical stirrer, and a glass stopper. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation reagent is added slowly. The reaction is allowed to proceed for several hours, and the product is purified by vacuum distillation.
Industrial Production Methods
Industrial production methods for 1,4-pentanedione, 3-acetyl-1-phenyl- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.
相似化合物的比较
Similar Compounds
2,4-Pentanedione (Acetylacetone): Similar structure with two carbonyl groups, but without the phenyl group.
1-Phenyl-1,3-butanedione: Similar structure with a phenyl group, but with different positioning of the carbonyl groups.
1-Phenyl-2-propanone: Similar structure with a phenyl group, but with only one carbonyl group.
Uniqueness
1,4-Pentanedione, 3-acetyl-1-phenyl- is unique due to the presence of both a phenyl group and two carbonyl groups in its structure. This combination allows for a wide range of chemical reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
52313-43-6 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-acetyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI 键 |
YQRFZSSCQDRYMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


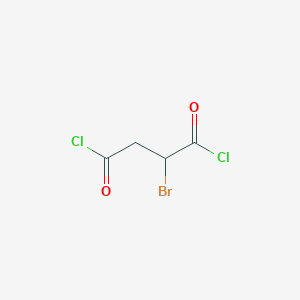
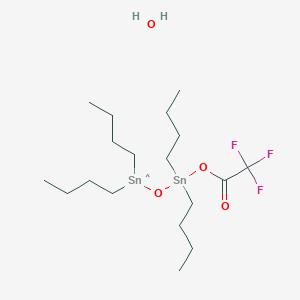
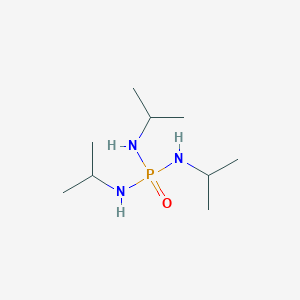
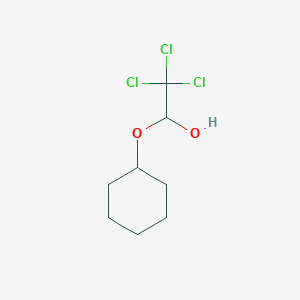
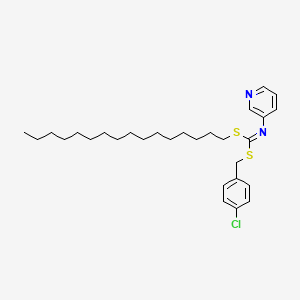
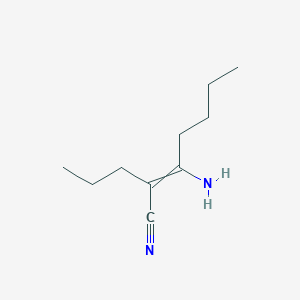
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
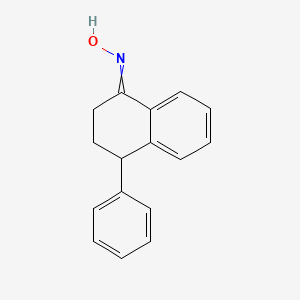
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
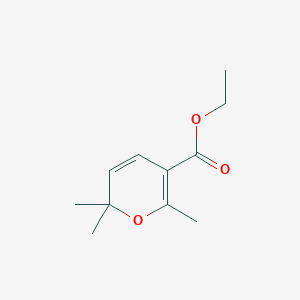
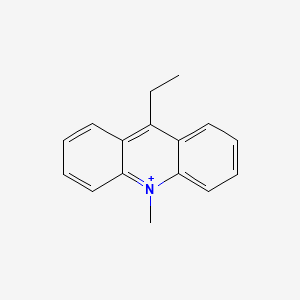
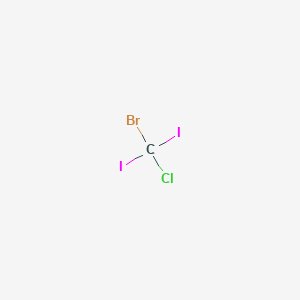
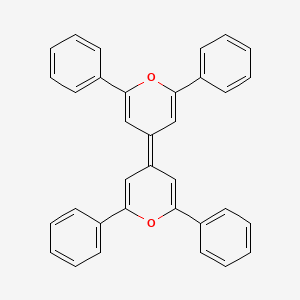
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
